molecular formula C9H15NO2 B13794233 (1S,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid CAS No. 811420-48-1

(1S,3aS,7aS)-Octahydro-1H-isoindole-1-carboxylic acid

Cat. No.: B13794233
CAS No.: 811420-48-1
M. Wt: 169.22 g/mol
InChI Key: WSMBEQKQQASPPL-CSMHCCOUSA-N
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Description

1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) is a chemical compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This particular compound is characterized by its octahydro structure, indicating the presence of additional hydrogen atoms, and specific stereochemistry denoted by (1S,3aS,7aS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization of N-substituted anilines: This method involves the reaction of N-substituted anilines with suitable reagents to form the isoindole ring.

    Hydrogenation: The octahydro structure can be achieved through hydrogenation of the isoindole ring using catalysts such as palladium on carbon under high pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purity is essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindole derivatives with different functional groups.

    Reduction: Further reduction can lead to fully saturated isoindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the isoindole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1-carboxylic acids, while reduction may produce fully saturated isoindole derivatives.

Scientific Research Applications

1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1-carboxylicacid: Lacks the octahydro structure and specific stereochemistry.

    2H-Isoindole-1-carboxylicacid: Differing in the position of the nitrogen atom within the ring.

    1H-Isoindole-3-carboxylicacid: Substituted at a different position on the isoindole ring.

Uniqueness

1H-Isoindole-1-carboxylicacid,octahydro-,(1S,3aS,7aS)-(9CI) is unique due to its specific stereochemistry and octahydro structure, which may confer distinct chemical and biological properties compared to other isoindole derivatives.

Properties

CAS No.

811420-48-1

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(1S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1

InChI Key

WSMBEQKQQASPPL-CSMHCCOUSA-N

Isomeric SMILES

C1CC[C@H]2[C@H](C1)CN[C@@H]2C(=O)O

Canonical SMILES

C1CCC2C(C1)CNC2C(=O)O

Origin of Product

United States

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